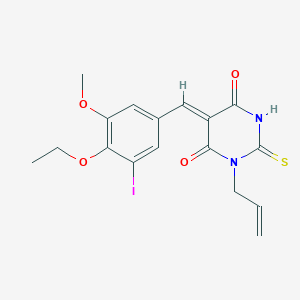
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as EMICORON, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of dihydropyrimidine derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood. However, studies have shown that (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione inhibits the production of pro-inflammatory cytokines by suppressing the activation of NF-κB signaling pathway (Zhang et al., 2019). (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione also induces apoptosis in cancer cells by activating the caspase-3 pathway (Li et al., 2020). In addition, (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione inhibits the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation (Wang et al., 2019).
Biochemical and Physiological Effects:
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown various biochemical and physiological effects in scientific research studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 (Zhang et al., 2019). (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway (Li et al., 2020). In addition, (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease (Wang et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is its potential therapeutic applications in various diseases such as inflammation, cancer, and Alzheimer's disease. (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also shown low toxicity in animal studies (Wang et al., 2019). However, one of the limitations of using (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is the lack of understanding of its mechanism of action. More research is needed to fully understand the pharmacological properties of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.
Orientations Futures
For (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include further investigation of its pharmacological properties, exploration of its potential therapeutic applications in other diseases, and optimization of its synthesis method.
Méthodes De Synthèse
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been synthesized using various methods. One of the methods involves the reaction of 4-ethoxy-3-iodo-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine to obtain the intermediate product. This intermediate product is then reacted with 2-thioxo-4,6-dihydropyrimidine-5-carboxylic acid to obtain (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.
Applications De Recherche Scientifique
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown potential therapeutic applications in various scientific research studies. One of the studies conducted by Zhang et al. (2019) showed that (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study conducted by Li et al. (2020) showed that (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has anti-tumor effects by inducing apoptosis in cancer cells. (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides (Wang et al., 2019).
Propriétés
Nom du produit |
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
Formule moléculaire |
C17H17IN2O4S |
Poids moléculaire |
472.3 g/mol |
Nom IUPAC |
(5Z)-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H17IN2O4S/c1-4-6-20-16(22)11(15(21)19-17(20)25)7-10-8-12(18)14(24-5-2)13(9-10)23-3/h4,7-9H,1,5-6H2,2-3H3,(H,19,21,25)/b11-7- |
Clé InChI |
OLGLUPKGWCKTNK-XFFZJAGNSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1I)/C=C\2/C(=O)NC(=S)N(C2=O)CC=C)OC |
SMILES |
CCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=S)N(C2=O)CC=C)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=S)N(C2=O)CC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300696.png)
![2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300697.png)
![2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300698.png)
![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300702.png)
![2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300703.png)
![2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300704.png)
![2-[5-(4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300705.png)
![2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300706.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide](/img/structure/B300710.png)
![2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300712.png)
![2-{5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide](/img/structure/B300713.png)
![2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B300714.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B300716.png)
![2-chloro-5-{5-[(E)-(3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B300717.png)